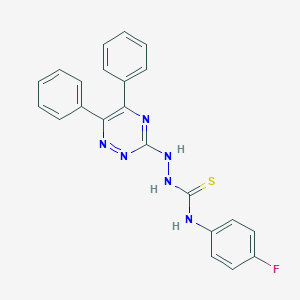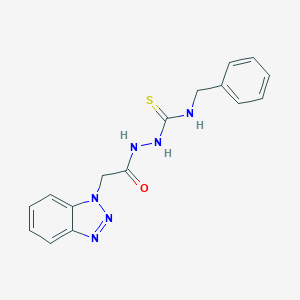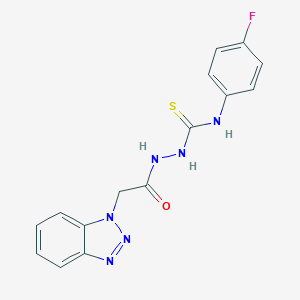![molecular formula C17H12N2O B292742 4,5-dihydroindolo[3,2-c]pyrrolo[3,2,1-ij]quinolin-7(12H)-one](/img/structure/B292742.png)
4,5-dihydroindolo[3,2-c]pyrrolo[3,2,1-ij]quinolin-7(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dihydroindolo[3,2-c]pyrrolo[3,2,1-ij]quinolin-7(12H)-one, also known as DIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and diverse biological activities.
Scientific Research Applications
Fungicidal Activity
A study by Kappe and Kappe (2009) explored the synthesis of derivatives of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (pyroquilon), which shows potential fungicidal activity. These derivatives were synthesized starting from readily available 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones, with functionalization leading to various substituted derivatives (Kappe & Kappe, 2009).
Antibacterial Activities
Research conducted by Ishikawa et al. (1990) focused on the synthesis of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids for treating systemic infections. One of the synthesized compounds demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Synthesis Methods
Chilin et al. (1991) described a new synthesis method for pyrrolo[3,2,1-ij]quinolin-4-one derivatives. This method involved direct condensation of the third pyrrolo ring onto methyl-7-hydroxyquinoline-2-ones, yielding dehydrogenated methyl-9-hydroxypyrrolo[3,2,1-ij]quinolin-4-ones (Chilin et al., 1991).
Diuretic Properties
Ukrainets et al. (2018) conducted a study on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides, exploring their synthesis and effects on urinary output. The compounds showed significant diuretic effects and were suggested for further study as promising diuretic agents (Ukrainets et al., 2018).
Polymorphic Modifications
A study by Shishkina et al. (2018) examined the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties and potential as a new hypertension remedy. The study identified two polymorphic modifications and analyzed their molecular interactions and crystal packing (Shishkina et al., 2018).
properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3,12-diazapentacyclo[10.6.1.02,10.04,9.015,19]nonadeca-1(18),2(10),4,6,8,15(19),16-heptaen-11-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14-11-5-1-2-7-13(11)18-15(14)12-6-3-4-10-8-9-19(17)16(10)12/h1-7,18H,8-9H2 |
InChI Key |
QFVCUWRAJGNVLD-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C4=C(C2=O)C5=CC=CC=C5N4 |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C4=C(C2=O)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)


![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)
![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)

![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)